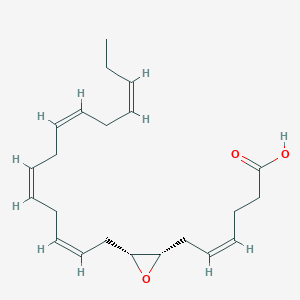
(+/-)7(8)-EpDPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)7(8)-EpDPA, also known as (+/-)7(8)-Epoxyeicosapentaenoic acid, is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)7(8)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent the formation of by-products.
Industrial Production Methods
Industrial production of (+/-)7(8)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired epoxide.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)7(8)-Epoxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.
Major Products Formed
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Derivatives: Various functionalized products depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)7(8)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex bioactive molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and cardioprotective properties.
Mécanisme D'action
The biological effects of (+/-)7(8)-Epoxyeicosapentaenoic acid are mediated through its interaction with various molecular targets, including:
Enzymes: Inhibition or activation of enzymes involved in inflammatory pathways.
Receptors: Binding to specific receptors on cell membranes, influencing cellular responses.
Signaling Pathways: Modulation of signaling pathways related to inflammation and metabolism.
Comparaison Avec Des Composés Similaires
(+/-)7(8)-Epoxyeicosapentaenoic acid can be compared with other epoxides derived from omega-3 fatty acids, such as:
- (+/-)8(9)-Epoxyeicosapentaenoic acid
- (+/-)11(12)-Epoxyeicosapentaenoic acid
- (+/-)14(15)-Epoxyeicosapentaenoic acid
Uniqueness
The unique position of the epoxide ring in (+/-)7(8)-Epoxyeicosapentaenoic acid confers distinct biological activities and specific interactions with molecular targets, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
(Z)-6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYKIJBTVXMLKX-JYFGGXQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
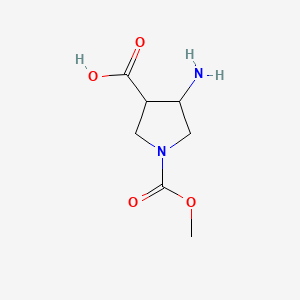
![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1S-(1alpha,2alpha,3beta)]- (9CI)](/img/new.no-structure.jpg)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
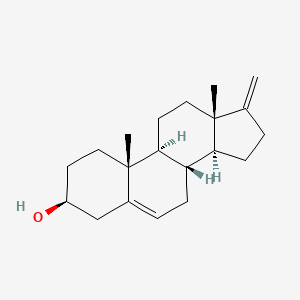
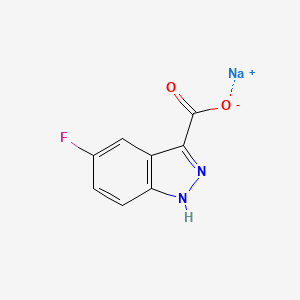
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
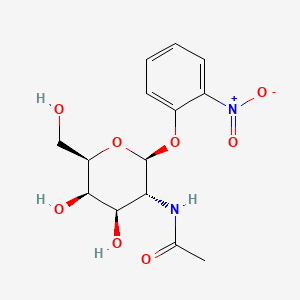
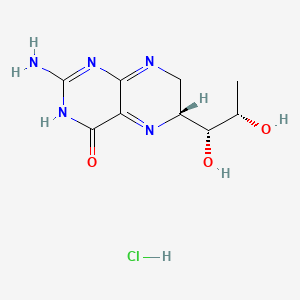
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
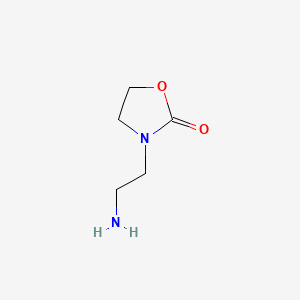
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
